

Application Notes: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Cat. No.: B051009

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1. Introduction

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, also known as N-Boc-indoline-2-carboxylic acid, is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis.^{[1][2]} Its structure combines a bicyclic indoline core with a carboxylic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination makes it an invaluable intermediate for the synthesis of a wide array of complex and biologically active molecules.^{[1][3]}

The Boc group provides stability and prevents unwanted side reactions at the nitrogen atom, allowing for selective functionalization at other positions, primarily the carboxylic acid group.^[4] Following desired modifications, the Boc group can be readily removed under acidic conditions, liberating the secondary amine for further derivatization. This strategic protection and deprotection sequence is fundamental to its utility in multi-step syntheses.^{[4][5]}

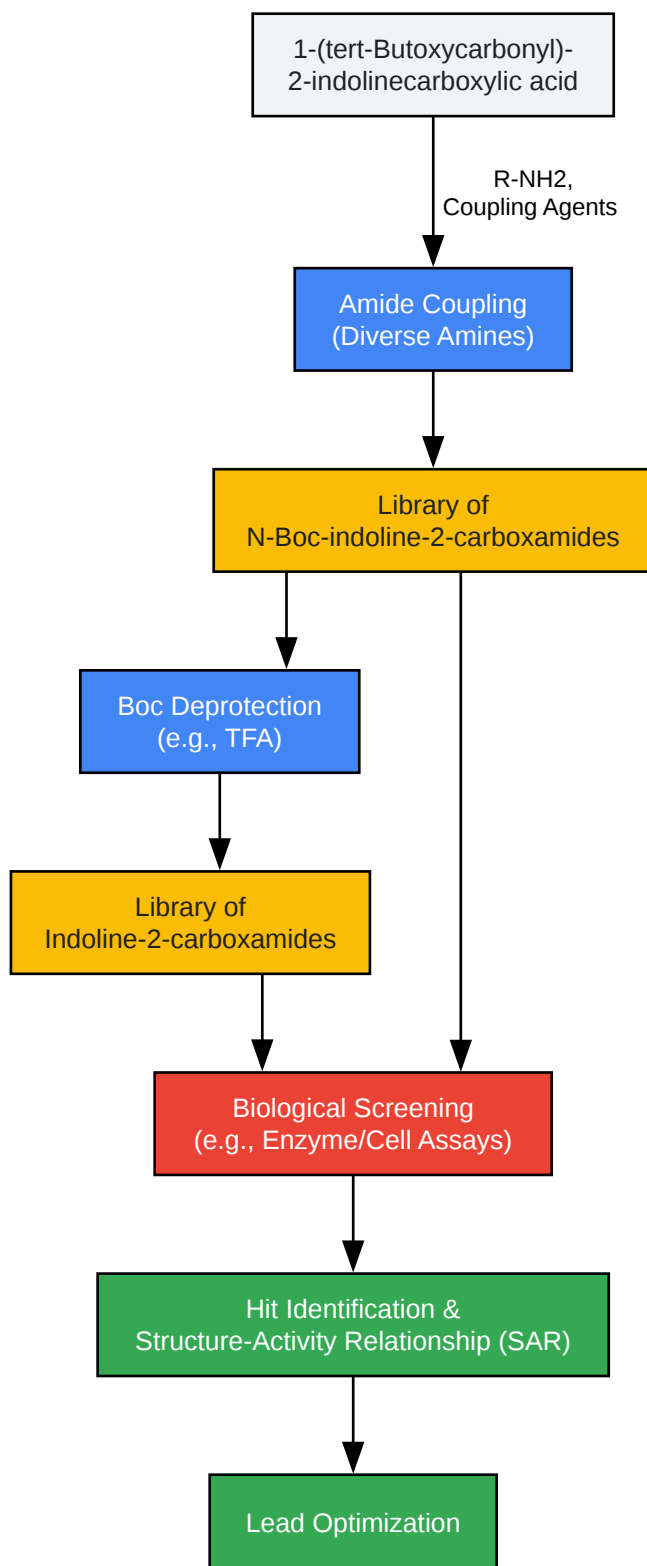
The indoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. Derivatives of this scaffold have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, and have been developed as kinase inhibitors, serotonin receptor modulators, and agents targeting neurological disorders.^{[1][3][4]}

2. Key Applications in Drug Discovery

The primary application of **1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid** is as a scaffold for the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutic agents.

- **Scaffold for Amide Derivatives:** The carboxylic acid moiety is readily converted into amides through coupling with a diverse range of amines. This is a common strategy for exploring the structure-activity relationship (SAR) of a pharmacophore. For instance, indole-2-carboxamides have been synthesized and evaluated for their antitumour activity against pediatric brain cancer cells.[\[5\]](#)
- **Precursor to HIV-1 Integrase Inhibitors:** The indole-2-carboxylic acid core is a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[\[6\]](#) The carboxylic acid can chelate essential magnesium ions in the enzyme's active site, inhibiting viral replication.[\[6\]](#) Synthetic routes often involve modifications at various positions of the indole ring, starting from protected intermediates like N-Boc-indoline-2-carboxylic acid.[\[6\]](#)
- **Development of PPAR γ Modulators:** Novel aryl indole-2-carboxylic acids have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPAR γ) modulators.[\[7\]](#) These compounds have potential applications in the treatment of type 2 diabetes, and selected candidates have shown efficacy in reducing hyperglycemia in animal models.[\[7\]](#)
- **Synthesis of Antioxidant Agents:** The indole nucleus is known for its antioxidant properties. Various N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant potential, demonstrating the scaffold's utility in developing agents to combat oxidative stress.[\[8\]](#)

Below is a logical workflow illustrating the role of this compound in a typical drug discovery cascade.



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References

- 1. chemimpex.com [chemimpex.com]
- 2. Indoline-2-carboxylic acid, N-BOC protected | C₁₄H₁₇NO₄ | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
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